Product packaging for 2-Methoxy-4-(methylsulfonyl)benzoic acid(Cat. No.:CAS No. 114086-41-8)

2-Methoxy-4-(methylsulfonyl)benzoic acid

Cat. No.: B8806577
CAS No.: 114086-41-8
M. Wt: 230.24 g/mol
InChI Key: NEQFNMHWZNGLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Substituted Benzoic Acids in Contemporary Chemical Research

Substituted benzoic acids represent a cornerstone structural motif in modern chemical and pharmaceutical research. preprints.orgresearchgate.net These aromatic carboxylic acids are not only fundamental building blocks in organic synthesis but are also prevalent in a vast array of biologically active molecules. preprints.orgresearchgate.net The versatility of the benzoic acid scaffold allows for the introduction of various functional groups onto the benzene (B151609) ring, which can profoundly influence the molecule's physicochemical properties, such as solubility, stability, and reactivity. ontosight.aiontosight.ai

In medicinal chemistry, the benzoic acid framework is a frequent component of drug candidates and marketed drugs. researchgate.net The specific substituents on the ring dictate the molecule's pharmacological profile by modulating its ability to interact with biological targets like enzymes and receptors. ontosight.ainih.gov For example, the presence of electron-withdrawing groups like a methylsulfonyl group or a chloro group can alter the electronic distribution of the molecule, potentially enhancing its biological activity. ontosight.aiontosight.ai Similarly, a methoxy (B1213986) group can impact a molecule's metabolic stability and binding affinity. The strategic placement of these groups is a key tactic in drug discovery, aimed at optimizing efficacy and pharmacokinetic parameters. researchgate.net This principle of molecular modification makes substituted benzoic acids a fertile ground for the development of new chemical entities. preprints.org

Historical Perspective on the Emergence of 2-Methoxy-4-(methylsulfonyl)benzoic acid in Scientific Literature

While a singular, seminal publication marking the initial discovery of this compound is not prominent in the literature, its emergence is intrinsically linked to its role as a specialized chemical intermediate. The scientific focus has largely been on its utility in the synthesis of more complex, high-value molecules, particularly in the agrochemical and pharmaceutical sectors.

Derivatives and structural analogs of sulfonyl-substituted benzoic acids have been described in various patents and synthetic methodologies for decades. For instance, processes for preparing compounds like 2-(chloro, bromo, nitro or methyl)-4-methylsulfonyl-benzoic acid have been patented due to their utility as intermediates for potent herbicides. googleapis.com Specifically, 2-chloro-4-(methylsulfonyl)benzoic acid is a known critical intermediate in the synthesis of the herbicide Sulcotrione, while 2-nitro-4-methylsulfonyl benzoic acid serves as a key precursor for Mesotrione. innospk.comgoogle.com

In the pharmaceutical realm, closely related structures underscore the synthetic importance of this class of compounds. 2-Methoxy-4-(methylsulfanyl)benzoic acid, a precursor to the target compound, has been synthesized as an intermediate for the cardiotonic drugs Sulmazole and Isomazole. researchgate.net Furthermore, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid is a vital intermediate for the antipsychotic drug Amisulpride. google.com This history illustrates that the significance of this compound and its relatives lies in their function as purpose-built building blocks, enabling the efficient construction of complex, biologically active products.

Structural Elucidation and Nomenclatural Conventions for this compound

The structure of this compound is defined by a central benzene ring substituted with three functional groups. The systematic name is derived following IUPAC (International Union of Pure and Applied Chemistry) conventions. The parent structure is benzoic acid, which consists of a benzene ring attached to a carboxyl group (-COOH). The carbon atom of the ring attached to the carboxyl group is designated as position 1. The remaining positions are numbered 2 through 6 around the ring.

In this specific compound:

A methoxy group (-OCH₃) is attached at the C2 position.

A methylsulfonyl group (-SO₂CH₃) is attached at the C4 position.

This specific arrangement of substituents confers its distinct chemical properties. The compound's key identifiers and properties are summarized in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 114086-41-8 bldpharm.com
Molecular Formula C₉H₁₀O₅S bldpharm.com
Molecular Weight 230.24 g/mol bldpharm.com

Overview of Key Research Domains Pertaining to this compound

Research involving this compound and its close structural analogs is concentrated in two primary domains: agrochemicals and pharmaceuticals, where it serves almost exclusively as a synthetic intermediate.

Agrochemical Synthesis: The core structure of a substituted methylsulfonyl benzoic acid is a key component in a class of modern herbicides. googleapis.com For example, 2-nitro-4-methylsulfonylbenzoic acid is an essential intermediate for producing mesotrione, a herbicide used to control weeds in crops like corn. google.com The synthesis of these herbicides relies on the specific reactivity of the functional groups on the benzoic acid ring to build the final active molecule. googleapis.cominnospk.com

Pharmaceutical Synthesis: In the pharmaceutical industry, related methoxy-sulfonyl benzoic acid derivatives are crucial for building complex drug molecules. As noted previously, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid is a key intermediate for the antipsychotic drug amisulpride. google.com Similarly, methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000) is a precursor for the drug sulpiride, and 2-methoxy-4-(methylsulfanyl)benzoic acid is used in the synthesis of cardiotonic agents. researchgate.netresearchgate.net The research in this area focuses on developing efficient and high-yield synthetic routes to these intermediates to support the manufacturing of the final active pharmaceutical ingredients (APIs). google.comresearchgate.net

The overarching research trajectory for this compound is not its direct application but its enabling role in synthetic chemistry. Scientific efforts are directed towards optimizing its preparation and its use in multi-step syntheses to produce commercially and medically important molecules.

An in-depth examination of the synthetic strategies for producing this compound reveals a landscape of both classical and modern organic chemistry methodologies. This article focuses exclusively on the synthetic pathways, retrosynthetic logic, and strategic considerations for this specific compound, omitting any discussion of its applications or biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O5S B8806577 2-Methoxy-4-(methylsulfonyl)benzoic acid CAS No. 114086-41-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114086-41-8

Molecular Formula

C9H10O5S

Molecular Weight

230.24 g/mol

IUPAC Name

2-methoxy-4-methylsulfonylbenzoic acid

InChI

InChI=1S/C9H10O5S/c1-14-8-5-6(15(2,12)13)3-4-7(8)9(10)11/h3-5H,1-2H3,(H,10,11)

InChI Key

NEQFNMHWZNGLFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)O

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 2 Methoxy 4 Methylsulfonyl Benzoic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS provides an experimental mass that can be compared against a theoretical mass calculated from the molecular formula. This comparison allows for the unambiguous confirmation of the compound's elemental formula.

For 2-Methoxy-4-(methylsulfonyl)benzoic acid, the molecular formula is C₉H₁₀O₅S. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield an m/z value for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ that closely matches the calculated theoretical value, usually within a mass accuracy tolerance of ±5 ppm. This level of precision is crucial for distinguishing between isomers or compounds with very similar nominal masses.

Table 1: HRMS Data for this compound (C₉H₁₀O₅S)
IonMolecular FormulaCalculated m/zExpected Experimental m/z Range (±5 ppm)
[M+H]⁺C₉H₁₁O₅S⁺231.0322231.0310 - 231.0334
[M+Na]⁺C₉H₁₀O₅SNa⁺253.0141253.0128 - 253.0154
[M-H]⁻C₉H₉O₅S⁻229.0176229.0164 - 229.0188

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the methylsulfonyl protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing sulfonyl and carboxyl groups. The integration of these signals confirms the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of adjacent protons.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For this compound, nine distinct signals are expected, corresponding to the two methyl carbons, the six aromatic carbons, and the carboxylic acid carbon.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH~11-13Broad SingletN/A1H
H-6~8.15d~8.51H
H-5~7.60dd~8.5, 2.01H
H-3~7.55d~2.01H
-OCH₃~4.05sN/A3H
-SO₂CH₃~3.10sN/A3H
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~169.0
C-2~160.0
C-4~145.0
C-6~133.0
C-1~120.0
C-5~118.0
C-3~115.0
-OCH₃~56.5
-SO₂CH₃~44.5

2D NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. sdsu.edu This would definitively link the proton signals for H-3, H-5, and H-6 to their corresponding carbon signals in the ¹³C spectrum, as well as the methoxy and methylsulfonyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular backbone and confirming the substitution pattern on the aromatic ring. sdsu.edu Key expected correlations include:

The methoxy protons (-OCH₃) to the C-2 aromatic carbon.

The methylsulfonyl protons (-SO₂CH₃) to the C-4 aromatic carbon.

The aromatic proton H-6 to the carboxylic carbon (C=O) and C-2.

The aromatic proton H-3 to C-1, C-2, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide conformational information. A NOESY spectrum might show a correlation between the methoxy protons and the aromatic proton at the C-3 position, confirming their spatial proximity.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific functional groups, making these techniques excellent for qualitative analysis.

The spectrum of this compound would be dominated by absorptions corresponding to its key functional groups: the carboxylic acid, the sulfonyl group, the methoxy group, and the substituted benzene (B151609) ring.

Table 4: Expected Vibrational Band Assignments
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300 - 2500Broad, Strong
Carboxylic AcidC=O stretch1720 - 1680Strong
Aromatic RingC-H stretch3100 - 3000Medium
Aromatic RingC=C stretch1610 - 1580, 1500 - 1450Medium-Strong
MethylsulfonylS=O asymmetric stretch1350 - 1300Strong
MethylsulfonylS=O symmetric stretch1160 - 1120Strong
MethoxyC-O stretch (Aryl-O)1275 - 1200Strong
Aromatic RingC-H out-of-plane bend900 - 800Strong

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis (if single crystals are available)

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique requires the growth of a suitable single crystal.

As of now, the crystal structure of this compound has not been reported in the public domain. However, if single crystals were obtained, X-ray diffraction analysis would provide invaluable information, including:

Precise Bond Lengths and Angles: Confirmation of all covalent bond distances and angles to a high degree of precision.

Molecular Conformation: The dihedral angles between the plane of the aromatic ring and the substituents would be determined. This includes the orientation of the carboxylic acid group, which often forms hydrogen-bonded dimers in the solid state, and the torsion angles of the methoxy and methylsulfonyl groups. Analysis of a related compound, 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid, shows that the sulfonyl group is significantly twisted out of the plane of the benzene ring. nih.gov

Intermolecular Interactions: A detailed map of how the molecules pack together in the crystal lattice, revealing hydrogen bonds (e.g., between carboxylic acid groups) and other non-covalent interactions that govern the solid-state structure.

Chromatographic Methods for Purity Assessment, Quantification, and Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are standard methods for determining the purity of a compound and for identifying and quantifying any impurities. ekb.eg A robust analytical method is essential for quality control in any chemical synthesis.

A typical method for analyzing this compound would involve Reverse-Phase HPLC (RP-HPLC).

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for separating moderately polar organic molecules.

Mobile Phase: A gradient elution is often employed, starting with a higher polarity mixture and moving to a lower polarity one. A common system would be a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or phosphoric acid to suppress the ionization of the carboxyl group) and an organic modifier like acetonitrile or methanol.

Detection: UV-Vis detection would be effective, as the substituted benzene ring possesses a strong chromophore. The detection wavelength would be set at the absorption maximum of the compound, likely in the 230-280 nm range.

Analysis: The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and expressing it as a percentage of the total area of all detected peaks. Impurity profiling involves identifying and quantifying other peaks, which may correspond to starting materials, by-products, or degradation products. This is often achieved by running standards of known impurities or by coupling the HPLC system to a mass spectrometer (LC-MS) for identification. For related compounds, HPLC has been successfully used to achieve purity levels greater than 99.5%. google.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (UV-Vis, PDA, MS)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound, owing to its versatility in separating non-volatile and thermally sensitive compounds. The inherent polarity of the carboxylic acid and sulfonyl groups, combined with the aromatic ring, makes reversed-phase HPLC the most common and effective approach.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve a robust separation from impurities and related substances. While specific validated methods for this compound are not extensively published in public literature, analytical conditions can be extrapolated from structurally similar compounds, such as its positional isomer 2-methoxy-5-(methylsulfonyl)benzoic acid and other benzoic acid derivatives. researchgate.netresearchgate.net

A typical HPLC setup would utilize a C18 column, which provides a non-polar stationary phase suitable for retaining the analyte. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic modifier (commonly acetonitrile or methanol). scispace.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape.

Detection Modalities:

UV-Vis and Photodiode Array (PDA) Detection: The presence of the benzene ring chromophore in this compound allows for straightforward detection using UV-Vis spectroscopy. A photodiode array (PDA) detector is particularly advantageous as it can capture the entire UV spectrum for the analyte peak, aiding in peak identification and purity assessment. For related benzoic acid compounds, detection wavelengths are often set in the range of 210-250 nm to achieve maximal sensitivity. researchgate.netresearchgate.net For instance, in the analysis of the related compound tiapride and its degradation product 2-methoxy-5-(methylsulfonyl) benzoic acid, a UV PDA detector was utilized at 212 nm. researchgate.net Another HPLC method for a similar compound used a detection wavelength of 230 nm. scispace.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides unparalleled specificity and structural information. An electrospray ionization (ESI) source is typically used for polar molecules like benzoic acids. This combination (LC-MS) is invaluable for identifying unknown impurities and degradation products by providing accurate mass-to-charge ratio (m/z) data, which can elucidate molecular formulas and fragmentation patterns for structural confirmation.

Below are representative HPLC conditions inferred from the analysis of analogous compounds.

ParameterTypical ConditionReference Compound
Stationary Phase (Column)Reversed-Phase C18General Benzoic Acids scispace.com
Mobile PhaseAcetonitrile/Methanol and Aqueous Buffer (e.g., Ammonium Acetate, Phosphate) scispace.comGlibenclamide Degradants scispace.com
Detection Wavelength (UV)214 nm - 230 nmTiapride Degradants researchgate.net
Flow Rate0.6 - 1.0 mL/minGlibenclamide/Tiapride Degradants researchgate.netscispace.com
DetectorPDA, MSGeneral Analytical Methods researchgate.netscispace.com

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to its low volatility and the presence of a polar carboxylic acid group, this compound is not directly suitable for GC analysis without derivatization. The high temperatures of the GC inlet would likely cause decomposition rather than volatilization.

However, GC can be effectively applied following a derivatization step that converts the non-volatile benzoic acid into a more volatile ester derivative, for example, a methyl ester. This is commonly achieved by reaction with reagents like diazomethane or by Fischer esterification. Once derivatized, the resulting methyl 2-methoxy-4-(methylsulfonyl)benzoate would exhibit increased volatility and thermal stability, making it amenable to GC analysis.

This approach can be particularly useful for quantifying the compound in complex matrices or for monitoring reaction progress where precursors or byproducts are also volatile. google.com A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative and often complementary separation technique to HPLC. CE provides exceptionally high separation efficiency and resolution, making it ideal for resolving closely related impurities from the main compound. usp.org The separation in CE is based on the differential migration of charged species in an electric field.

For this compound, which possesses a carboxylic acid group, Capillary Zone Electrophoresis (CZE) is the most appropriate mode. usp.org In a buffer with a pH above the pKa of the carboxylic acid, the compound will be deprotonated, carrying a negative charge, and will migrate toward the anode. Its mobility will be influenced by its charge-to-size ratio. This technique is highly effective for purity assessments and can separate isomers and compounds with only minor structural differences. nih.gov

ParameterTypical ConditionRationale
CE ModeCapillary Zone Electrophoresis (CZE)Suitable for charged small molecules. usp.org
CapillaryUncoated Fused SilicaStandard for many CZE applications.
Background Electrolyte (BGE)Phosphate or Borate buffer (pH > pKa of analyte)Ensures analyte is ionized for electrophoretic mobility.
DetectionUV-Vis (via on-capillary detection window)The aromatic ring allows for direct UV detection.

Chemical Reactivity and Transformation Pathways of 2 Methoxy 4 Methylsulfonyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a wide range of derivatization reactions. Its reactivity is typical of aromatic carboxylic acids, though influenced by the electronic effects of the other ring substituents.

Esterification: 2-Methoxy-4-(methylsulfonyl)benzoic acid can be converted to its corresponding esters through several established methods. The Fischer esterification, a classic approach, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed. quora.com More advanced techniques, such as microwave-assisted organic synthesis (MAOS), can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net Solid acid catalysts, like titanium zirconium solid acids, offer a reusable and environmentally friendlier alternative to mineral acids for catalyzing the esterification of benzoic acid derivatives with methanol. researchgate.net

Amidation: The direct formation of amides from this compound and an amine is generally inefficient and requires high temperatures. A more common and effective strategy involves a two-step process. First, the carboxylic acid is converted into a more reactive derivative, typically an acid chloride. This activated intermediate then readily reacts with a primary or secondary amine to form the corresponding amide with high yield.

Table 1: Representative Esterification and Amidation Conditions This table is generated based on typical reactions for substituted benzoic acids and may not represent optimized conditions for this compound specifically.

Transformation Reagents Catalyst/Conditions Product Type
Esterification Alcohol (e.g., Methanol, Ethanol) H₂SO₄ (catalytic), Reflux Methyl/Ethyl Ester
Esterification Alcohol, Sealed Vessel Microwave Irradiation Ester

To enhance the electrophilicity of the carboxyl carbon for nucleophilic acyl substitution, this compound can be converted into various activated derivatives. The most common of these is the acid chloride.

Acid Chlorides: The synthesis of 2-Methoxy-4-(methylsulfonyl)benzoyl chloride is readily achieved by treating the parent carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is then displaced by a chloride ion. Oxalyl chloride is another effective reagent for this transformation. For analogous compounds like 2-chloro-4-(methylsulfonyl)benzoic acid, this reaction is performed in an inert solvent like toluene (B28343) at low temperatures, followed by gentle heating to drive the reaction to completion. testbook.com

Anhydrides: Symmetrical anhydrides can be prepared by reacting the acid chloride with a carboxylate salt or by dehydrating two equivalents of the carboxylic acid using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can also be formed, which are useful intermediates in peptide synthesis and other acylation reactions.

The removal of the carboxyl group as carbon dioxide (CO₂) from an aromatic ring, known as decarboxylation, is generally a difficult reaction that requires high temperatures. youtube.com However, the reaction can be facilitated under acidic conditions, particularly when the aromatic ring is substituted with electron-donating groups.

The mechanism of acid-catalyzed decarboxylation for the closely related 2,4-dimethoxybenzoic acid provides significant insight. researchgate.net The process is believed to proceed through the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid.

Tautomerization to a ring-protonated intermediate, where a proton adds to the electron-rich carbon atom ortho or para to a methoxy (B1213986) group. The methoxy groups stabilize the positive charge in this intermediate.

Cleavage of the carbon-carbon bond between the aromatic ring and the carboxyl group, releasing CO₂ and forming a resonance-stabilized aryl cation.

Deprotonation to restore aromaticity and yield the final product.

For this compound, the presence of the electron-donating methoxy group at the 2-position would facilitate this pathway, while the electron-withdrawing sulfonyl group at the 4-position would have a deactivating effect, making the reaction less favorable than for dimethoxy-substituted analogs. researchgate.net

The carboxylic acid moiety can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents are required to convert a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing benzoic acid and its derivatives to the corresponding benzyl (B1604629) alcohols. testbook.comresearchgate.netpearson.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another powerful reagent for this reduction. harvard.eduresearchgate.netorganic-chemistry.org Borane offers the advantage of higher chemoselectivity; it will reduce carboxylic acids in the presence of other functional groups like esters, nitro groups, and sulfones, which are often reactive towards LiAlH₄. researchgate.netnih.gov

Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more easily reduced than carboxylic acids. Direct reduction is not typically feasible. The common strategy is a two-step process:

Convert the carboxylic acid to a derivative such as an acid chloride or an ester.

Reduce the derivative using a less reactive or sterically hindered hydride reagent that reacts faster with the derivative than with the resulting aldehyde.

For example, an acid chloride can be reduced to an aldehyde using lithium tri-tert-butoxyaluminohydride [LiAlH(Ot-Bu)₃] or via the Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst). ncert.nic.in Esters can be reduced to aldehydes using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. youtube.comncert.nic.in

Table 2: Summary of Reduction Pathways for the Carboxylic Acid Moiety

Target Product Reagent(s) Key Features
Primary Alcohol Lithium Aluminum Hydride (LiAlH₄) Powerful, non-selective reducing agent. libretexts.org
Primary Alcohol Borane-THF complex (BH₃·THF) Highly effective; chemoselective for carboxylic acids over many other functional groups. harvard.eduresearchgate.net

Transformations Involving the Methoxy Group

The methoxy group, an aryl methyl ether, is generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding phenol.

Cleavage of the aryl-O bond in the methoxy group is a key transformation for modifying the phenolic position. Several reagents and strategies can accomplish this demethylation.

Lewis Acids: Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers. It functions by coordinating to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion. Other Lewis acids, such as aluminum chloride (AlCl₃), can also be used, often in an inert solvent like dichloromethane. ncert.nic.in

Protic Acids: Strong mineral acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave ethers at high temperatures. The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack on the methyl group by the halide ion. In recent developments, hydrochloric acid (HCl) in high-temperature pressurized water has been shown to be an effective and greener alternative for demethylating various aromatic methyl ethers. researchgate.net

Other Methods: An electrochemical approach for the demethylation of 2-methoxyphenol has been reported, offering a facile method under mild conditions at a specific bias potential. doubtnut.com Nucleophilic reagents, such as sodium ethoxide in dimethylformamide (DMF), have also been used for the selective demethylation of ortho-methoxy groups in certain aromatic compounds.

Reactions at the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) in this compound is in a high oxidation state and is therefore generally resistant to further oxidation. However, it can undergo reductive transformations. wikipedia.org The reduction of aryl sulfonyl groups can lead to the formation of sulfinates, disulfides, or even thiols, depending on the reducing agent and reaction conditions. researchgate.nettandfonline.comnih.gov For instance, strong reducing agents like lithium aluminum hydride have been shown to reduce sulfonyl chlorides to mercaptans. researchgate.net It's important to note that the specific conditions for the reduction of the methylsulfonyl group in this particular molecule would need to be determined experimentally, but the general principles of aryl sulfone reduction are well-established. wikipedia.orgresearchgate.net

The methylsulfonyl group is a strong electron-withdrawing group, which has a significant impact on the reactivity of the aromatic ring. wikipedia.org It deactivates the ring towards electrophilic aromatic substitution by reducing its electron density. wikipedia.org This deactivating effect makes reactions like nitration, halogenation, and sulfonation more difficult to achieve compared to an unsubstituted benzene (B151609) ring. Furthermore, the sulfonyl group acts as a meta-director for incoming electrophiles. youtube.com This directing effect is a consequence of the destabilization of the ortho and para transition states through resonance, making the meta position the most favorable for electrophilic attack. The sulfonyl group can also be utilized as a leaving group in certain nucleophilic aromatic substitution reactions. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is determined by the combined directing effects of the three substituents: the methoxy group, the methylsulfonyl group, and the carboxylic acid group.

Methoxy group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.comyoutube.com

Methylsulfonyl group (-SO₂CH₃): This is a strongly deactivating, meta-directing group due to its strong electron-withdrawing nature. wikipedia.org

Carboxylic acid group (-COOH): This is a deactivating, meta-directing group. youtube.com

The interplay of these directing effects will determine the position of substitution. The strongly activating methoxy group will favor substitution at the positions ortho and para to it (positions 3 and 5). However, the strongly deactivating methylsulfonyl and carboxylic acid groups will direct incoming electrophiles to the positions meta to them. The position C5 is ortho to the methoxy group and meta to both the carboxylic acid and methylsulfonyl groups, making it the most likely site for electrophilic attack.

Substituent Position Activating/Deactivating Directing Effect
-OCH₃ 2 Activating ortho, para
-COOH 1 Deactivating meta
-SO₂CH₃ 4 Deactivating meta

Halogenation: The halogenation of this compound, for example with Br₂ in the presence of a Lewis acid, is expected to occur at the C5 position, directed by the methoxy group and consistent with the meta-directing effects of the other substituents. youtube.commasterorganicchemistry.com

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be expected to yield the 5-nitro derivative. quickcompany.inmasterorganicchemistry.com The synthesis of 2-Nitro-4-methylsulfonylbenzoic acid from related precursors is a known process, highlighting the feasibility of introducing a nitro group onto this ring system. chemicalbook.comasianpubs.orggoogle.com

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) is a reversible reaction that would likely introduce a sulfonic acid group at the C5 position. afinitica.comresearchgate.netwikipedia.org The reversibility of sulfonation can sometimes be exploited in synthesis to use the sulfonyl group as a blocking group to direct other substituents to desired positions. masterorganicchemistry.com

Ring-Opening and Degradation Pathways of the Aromatic Core under Extreme Conditions

Under extreme conditions such as high temperatures (pyrolysis), the structural integrity of this compound is compromised, leading to a series of degradation reactions. The primary pathways are expected to involve decarboxylation, cleavage of the sulfonyl group, and potential fragmentation of the aromatic ring itself.

Thermal Decomposition and Decarboxylation:

Studies on the pyrolysis of benzoic acid derivatives indicate that decarboxylation is a dominant degradation pathway at elevated temperatures. osti.gov For this compound, this would result in the formation of 3-methoxy-1-(methylsulfonyl)benzene. The mechanism of decarboxylation for aromatic carboxylic acids can be complex, potentially proceeding through either an ionic or a free-radical pathway. osti.govacs.org In some cases, the formation of anhydride (B1165640) intermediates has been observed, which can participate in subsequent retrograde reactions. osti.gov

Another potential reaction under thermal stress is ketonization, a ring-closing reaction that has been observed as an undesirable side reaction during the decomposition of biphenyl (B1667301) carboxylic acids. acs.org

Cleavage of the Methylsulfonyl Group:

The carbon-sulfur bond in the methylsulfonyl group is susceptible to cleavage under severe thermal conditions. Research on the thermal degradation of aromatic poly(ether sulfone)s has shown that the elimination of sulfur dioxide (SO₂) from diphenyl sulfone structures occurs at temperatures exceeding 450°C. mdpi.com A similar cleavage for this compound would likely result in the formation of sulfur-free aromatic compounds, alongside the release of SO₂ or other sulfur-containing fragments.

The following table summarizes plausible degradation products of this compound under pyrolytic conditions, based on the reactivity of analogous compounds.

Precursor CompoundConditionPotential Degradation PathwayMajor Products
This compoundHigh Temperature (Pyrolysis)Decarboxylation3-methoxy-1-(methylsulfonyl)benzene, CO₂
This compoundHigh Temperature (Pyrolysis)C-S Bond CleavageMethoxybenzoic acid derivatives, SO₂
This compoundHigh Temperature (Pyrolysis)Ring FragmentationSmaller volatile organic compounds

This table is illustrative and based on the general reactivity of related aromatic compounds. The exact product distribution would depend on specific conditions like temperature, pressure, and the presence of other substances.

Radical Reactions and Photochemical Transformations of this compound

The presence of a methoxy-substituted aromatic ring suggests that this compound is susceptible to transformations initiated by radical species and ultraviolet (UV) light.

Radical-Mediated Degradation:

Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive species like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, are effective for degrading persistent organic pollutants. nih.gov Aromatic compounds are known to react with these radicals. The anisole (B1667542) radical cation, a related species, has been studied in aqueous solutions, providing insight into the potential radical-initiated reactions of methoxy-substituted benzene derivatives. acs.org The reaction of this compound with such radicals would likely involve electrophilic addition to the aromatic ring or hydrogen abstraction, leading to hydroxylated derivatives and eventual ring-opening.

Photochemical Transformations:

Studies on the photodissociation dynamics of methoxybenzoic acid isomers provide significant insight into the likely photochemical behavior of this compound. scispace.comaip.org Upon excitation with UV light (e.g., at 193 nm), a major photochemical reaction for methoxybenzoic acids is the elimination of the methyl group (CH₃) from the methoxy moiety. scispace.comaip.org This process can occur via two main pathways: dissociation on the ground electronic state after internal conversion, or direct dissociation from a repulsive excited state. scispace.com The latter pathway typically imparts higher translational energy to the fragments. scispace.comaip.org

The primary photochemical cleavage is expected to be:

C₈H₈O₅S + hν → •C₇H₅O₅S + •CH₃

Following this initial methyl group elimination, the resulting radical intermediate could undergo further reactions.

Furthermore, the methoxy-substituted benzene ring can participate in other photochemical reactions. Anisole and its derivatives are known to undergo photocycloaddition reactions with olefins. acs.orgcapes.gov.brrsc.org While the specific conditions for such reactions with this compound have not been studied, it highlights a potential pathway for photochemical transformation of the aromatic core.

The photodegradation of other methoxy-substituted aromatic compounds has been shown to yield products such as substituted benzaldehydes and benzoic acids, indicating that the aromatic ring and its substituents are active sites for photochemical reactions. elsevierpure.com In photocatalytic systems, 4-methoxybenzoic acid has been shown to act as an electron donor, which can enhance the degradation rate of other pollutants, further suggesting its susceptibility to photo-oxidation. acs.org

The table below outlines potential photochemical transformation products based on studies of similar compounds.

Precursor CompoundConditionTransformation PathwayKey Products/Intermediates
This compoundUV IrradiationO-CH₃ Bond Cleavage2-hydroxy-4-(methylsulfonyl)benzoic acid radical, Methyl radical
This compoundUV Irradiation, in presence of olefinsPhotocycloadditionCycloaddition products
This compoundUV Irradiation, Oxidizing conditionsPhoto-oxidationHydroxylated derivatives, Ring-opened products

This table presents plausible photochemical pathways based on the known reactivity of methoxybenzoic acids and anisole derivatives. The actual products and efficiencies would be dependent on the specific irradiation wavelength, solvent, and presence of other reactive species.

Based on a comprehensive search for computational and theoretical investigations specifically focused on the chemical compound “this compound,” it has been determined that there is a significant lack of published research literature containing the specific data required to construct the requested article.

Detailed searches for quantum chemical calculations, electronic structure analyses, Frontier Molecular Orbitals (HOMO-LUMO) data, electrostatic potential surface maps, predicted spectroscopic parameters (NMR, IR, UV-Vis), conformational analyses, molecular dynamics simulations, and reaction mechanism studies for this particular molecule did not yield any specific scholarly articles or datasets.

While general methodologies for computational chemistry, such as Density Functional Theory (DFT) and ab initio methods, are widely applied to similar benzoic acid derivatives, the specific findings and data tables for this compound are not available in the public domain accessible through the performed searches.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline without resorting to speculation or fabricating data, which would violate the core principles of accuracy and factual reporting. The creation of the requested content is contingent upon the existence of primary research focused on this specific compound.

Computational and Theoretical Investigations of 2 Methoxy 4 Methylsulfonyl Benzoic Acid

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools employed to predict the reactivity of a chemical compound in various transformations. These models establish a mathematical correlation between the chemical structure of a molecule and its observed reactivity. For 2-Methoxy-4-(methylsulfonyl)benzoic acid, while specific QSRR studies are not extensively documented in publicly available literature, the principles of QSRR can be applied to forecast its behavior in chemical reactions.

The development of a QSRR model for this compound would involve the calculation of various molecular descriptors that quantify its structural and electronic features. These descriptors can be categorized as:

Electronic Descriptors: These pertain to the electron distribution within the molecule. For this compound, descriptors such as the partial charges on the carboxylic acid group, the methoxy (B1213986) group, and the sulfonyl group would be crucial. The electron-withdrawing nature of the methylsulfonyl group and the electron-donating nature of the methoxy group significantly influence the electron density on the benzoic acid ring, thereby affecting its reactivity.

Steric Descriptors: These relate to the three-dimensional arrangement of atoms. Descriptors like molecular volume, surface area, and specific steric parameters for the substituents would be calculated. The steric hindrance caused by the methoxy group at the ortho position to the carboxylic acid can influence the accessibility of the carboxyl group in reactions.

Topological Descriptors: These describe the connectivity of atoms in the molecule. Various connectivity indices can be calculated to represent the molecular branching and shape.

Once a comprehensive set of descriptors is generated, they would be statistically correlated with experimental reactivity data for a series of related compounds. This data could include reaction rates or equilibrium constants for transformations such as esterification, amidation, or electrophilic aromatic substitution. The resulting QSRR equation would allow for the prediction of reactivity for this compound in similar reactions.

Table 1: Potential Molecular Descriptors for QSRR Analysis of this compound

Descriptor TypeExamplesPotential Influence on Reactivity
Electronic Partial Atomic Charges, Dipole Moment, HOMO/LUMO EnergiesGoverns susceptibility to nucleophilic or electrophilic attack.
Steric Molecular Volume, Surface Area, van der Waals RadiiAffects the accessibility of reactive sites to other reagents.
Topological Connectivity Indices, Wiener IndexRelates molecular structure and branching to overall reactivity.

Investigation of Intermolecular Interactions, Hydrogen Bonding, and Crystal Packing Motifs

The most significant intermolecular interaction is expected to be hydrogen bonding . The carboxylic acid moiety is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). It is highly probable that this compound molecules would form centrosymmetric acid-acid homodimers in the solid state. nih.gov This common motif involves two molecules hydrogen bonding through their carboxylic acid groups, creating a stable eight-membered ring. nih.gov

In addition to the strong carboxylic acid dimerization, other weaker intermolecular interactions are anticipated:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the polar methoxy, sulfonyl, and carboxylic acid groups. These dipoles would interact, contributing to the cohesive energy of the crystal lattice.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in either a parallel or offset fashion.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonor Group(s)Acceptor Group(s)Expected Significance
Hydrogen Bonding Carboxylic Acid (-OH)Carboxylic Acid (C=O)Primary interaction, likely forming dimers.
C—H···O Interactions Methyl C-H, Aromatic C-HSulfonyl O, Carbonyl O, Methoxy OSecondary, contributing to lattice stability.
Dipole-Dipole Methoxy, Sulfonyl, CarboxylMethoxy, Sulfonyl, CarboxylContributes to overall cohesive energy.
π-π Stacking Benzoic Acid RingBenzoic Acid RingPossible, depending on steric factors.

Applications of 2 Methoxy 4 Methylsulfonyl Benzoic Acid in Chemical Synthesis and Advanced Materials

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups on the benzene (B151609) ring of 2-Methoxy-4-(methylsulfonyl)benzoic acid makes it a valuable precursor in the synthesis of intricate organic molecules. While its direct application in multicomponent and cascade reactions is an area of ongoing research, its structural analogues have demonstrated significant utility in the synthesis of pharmaceutically important compounds.

Utility in the Construction of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast array of therapeutic agents. The related compound, 2-methoxy-4-(methylsulfanyl)benzoic acid, serves as a key intermediate in the preparation of the cardiotonic drugs Sulmazole and Isomazole. Furthermore, a radiolabeled version of this precursor has been instrumental in the synthesis of LY175326, a cardiotonic agent with inotropic and vasodilator activities. These examples highlight the potential of the core structure of this compound in the assembly of complex heterocyclic systems.

Role in the Synthesis of Specific Classes of Organic Scaffolds

The utility of this structural motif extends to the synthesis of other important pharmaceutical intermediates. For instance, the closely related 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid is a crucial intermediate in the industrial synthesis of Amisulpride. Amisulpride is a significant antipsychotic medication, underscoring the value of this substituted benzoic acid scaffold in accessing medicinally relevant molecules.

Precursor CompoundSynthesized Drug/CompoundTherapeutic Area
2-Methoxy-4-(methylsulfanyl)benzoic acidSulmazole, IsomazoleCardiotonic
14C-labeled 2-methoxy-4-(methylthio)benzoic acidLY175326Cardiotonic
2-Methoxy-4-amino-5-ethylsulfonyl benzoic acidAmisulprideAntipsychotic

Potential as a Ligand or Component in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The porous nature and tunable properties of MOFs have led to their application in gas storage, separation, and catalysis. The carboxylic acid functionality of this compound makes it a potential candidate for use as an organic linker in the synthesis of novel MOFs. The presence of the methoxy (B1213986) and methylsulfonyl groups could introduce additional functionality and influence the resulting framework's properties, such as pore size, polarity, and catalytic activity. While specific examples of MOFs constructed from this compound are not yet prevalent in the literature, the exploration of new organic linkers is a dynamic area of research, suggesting a potential future role for this compound.

Applications in Polymer Chemistry and Functional Materials Development

The incorporation of functional small molecules into polymers is a widely used strategy to develop materials with tailored properties.

Incorporation into Polymer Backbones or Side Chains

The carboxylic acid group of this compound provides a convenient handle for its incorporation into polymer structures, either as a monomer in condensation polymerizations to form part of the polymer backbone or by grafting it onto existing polymer chains as a functional side group. The introduction of the methoxy and methylsulfonyl moieties could impart desirable characteristics to the resulting polymer, such as altered solubility, thermal stability, or specific interactions with other molecules. This could lead to the development of new functional materials for a variety of applications, although specific research in this area is still in its early stages.

Role in Surface Functionalization and Self-Assembled Monolayers

There is currently no direct scientific literature detailing the specific use of this compound in surface functionalization or the formation of self-assembled monolayers (SAMs). However, the fundamental chemistry of benzoic acid derivatives suggests its potential in these applications. Benzoic acids and their derivatives are known to form ordered, self-assembled monolayers on various metal and metal oxide surfaces. The carboxylic acid group can act as an anchor, binding to the substrate, while the rest of the molecule forms the functional surface.

The methoxy and methylsulfonyl groups of this compound could impart specific properties to a surface, such as altering its hydrophobicity, surface energy, and chemical reactivity. These functional groups could also serve as sites for further chemical modifications, allowing for the construction of complex, multilayered surface architectures.

Table 1: Potential Interactions in Self-Assembled Monolayers

Functional GroupPotential Role in SAMs
Carboxylic AcidAnchoring to metal or metal oxide surfaces.
Methoxy GroupInfluencing surface polarity and wettability.
Methylsulfonyl GroupPotentially enhancing thermal stability and providing sites for hydrogen bonding.

Use in Analytical Reagent Development or Sensor Technology

The potential of this compound as an analytical reagent or in sensor technology has not been extensively explored in available research. However, its structure lends itself to several possibilities in this domain. The functional groups present could be utilized for selective binding of specific analytes. For instance, the methylsulfonyl group might interact with metal ions or other polar molecules, making the compound a candidate for a selective binding component in a chemical sensor.

Furthermore, it could potentially be used as a derivatization agent in chromatography. By reacting with specific functional groups of target analytes, it could enhance their detectability or improve their separation characteristics.

Role in the Synthesis of Agrochemical Intermediates

While direct evidence for the use of this compound as an agrochemical intermediate is not prominent, the synthesis of structurally related compounds for this purpose is well-documented. For example, various substituted 4-methylsulfonyl benzoic acid derivatives are known intermediates in the production of herbicides. A notable class of herbicides, 2-(substituted benzoyl)-1,3-cyclohexanediones, are synthesized from precursors like 2-(chloro, bromo, nitro or methyl)-4-methylsulfonyl-benzoic acid google.comgoogleapis.com.

The synthesis of 2-Nitro-4-methylsulfonylbenzoic acid, a key intermediate for the herbicide Mesotrione, has been extensively studied asianpubs.orggoogle.com. This suggests that this compound could potentially serve as a precursor or a building block in the synthesis of novel agrochemical compounds, where the methoxy group could be a key feature for biological activity or could be a site for further chemical modification.

Table 2: Related Compounds in Agrochemical Synthesis

CompoundApplication
2-(Chloro, bromo, nitro or methyl)-4-methylsulfonyl-benzoic acidIntermediate for herbicidal compounds. google.comgoogleapis.com
2-Nitro-4-methylsulfonylbenzoic acidKey intermediate for the herbicide Mesotrione. asianpubs.orggoogle.com

Exploration as a Catalytic Species or Co-Catalyst in Organic Transformations

There is no available research that specifically investigates the use of this compound as a catalytic species or co-catalyst in organic transformations. The acidic nature of the carboxylic acid group could potentially allow it to act as a Brønsted acid catalyst in certain reactions. However, its catalytic activity would likely be comparable to other simple benzoic acid derivatives and may not offer any unique advantages without further modification. The electronic effects of the methoxy and methylsulfonyl groups could influence the acidity of the carboxylic acid and, therefore, its catalytic potential, but this remains a subject for future investigation.

Environmental Fate and Degradation Pathways of 2 Methoxy 4 Methylsulfonyl Benzoic Acid

Photodegradation Mechanisms in Aqueous and Atmospheric Environments

The photodegradation of 2-Methoxy-4-(methylsulfonyl)benzoic acid is anticipated to be influenced by the light-absorbing properties of the aromatic ring and the nature of its substituents. In aqueous environments, direct photolysis may occur through the absorption of sunlight, leading to the excitation of the molecule and subsequent chemical reactions. The presence of the methoxy (B1213986) group can influence the rate of photodegradation. For instance, studies on methoxy-substituted curcuminoids have shown that the position of the methoxy group on the phenyl ring affects the decomposition rate nih.govscispace.comresearchgate.net. Indirect photodegradation is also a likely pathway, involving reactions with photochemically generated reactive species such as hydroxyl radicals (•OH). Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading substituted benzoic acids through the action of these radicals benthamscience.com.

In the atmosphere, volatile organic compounds are primarily degraded by gas-phase reactions with hydroxyl radicals. While the volatility of this compound is expected to be low due to its carboxylic acid and methylsulfonyl groups, any fraction that does enter the atmosphere would be subject to such oxidative processes.

Potential photodegradation reactions for this compound could involve:

Hydroxylation of the aromatic ring: Attack by hydroxyl radicals can lead to the formation of hydroxylated derivatives.

O-Demethylation: Cleavage of the methoxy group to form a hydroxyl group and formaldehyde.

Decarboxylation: Loss of the carboxylic acid group to form 2-methoxy-4-(methylsulfonyl)benzene.

Oxidation of the methylsulfonyl group: Further oxidation of the sulfur atom.

The photodissociation dynamics of methoxybenzoic acids have been studied, indicating that the carboxyl functional group can influence the dissociation pathways aip.org. For some methoxy-substituted compounds, photodegradation can lead to the formation of the corresponding benzaldehyde and further to the benzoic acid nih.govscispace.comresearchgate.net.

Biodegradation Studies and Microbial Transformation Pathways in Soil and Water Systems

The biodegradation of this compound is expected to be a slow process due to the presence of the xenobiotic sulfonyl group. Aromatic compounds with sulfonate groups are generally resistant to microbial degradation nih.govnih.gov. However, some specialized microorganisms have been shown to degrade sulfonated aromatic compounds, often under aerobic conditions core.ac.uk. The initial step in the bacterial degradation of sulfonated aromatics can involve transport into the cell, followed by enzymatic desulfonation nih.gov.

The methoxy group also influences biodegradability. Anaerobic bacteria have been shown to metabolize methoxybenzoic acids through O-demethylation, converting the methoxy group to a hydroxyl group nih.gov. For instance, Acetobacterium woodii and Eubacterium limosum can demethylate 3-methoxybenzoic acid to 3-hydroxybenzoic acid nih.gov. The degradation of benzoic acid and its derivatives under anaerobic conditions often proceeds through the formation of benzoyl-Coenzyme A nih.gov.

Given the structure of this compound, a plausible biodegradation pathway could involve a sequence of reactions catalyzed by microbial enzymes:

O-Demethylation: Conversion of the methoxy group to a hydroxyl group, forming 2-hydroxy-4-(methylsulfonyl)benzoic acid.

Desulfonation: Cleavage of the methylsulfonyl group, potentially through the action of dioxygenases, to yield a dihydroxybenzoic acid derivative and sulfite.

Ring Cleavage: The resulting catechol-like intermediate would then be susceptible to ring opening by dioxygenases, followed by further degradation through central metabolic pathways oup.com.

It is important to note that the presence of multiple substituents can create steric hindrance and electronic effects that may inhibit enzymatic activity, making the compound more recalcitrant than its simpler analogues.

Adsorption and Leaching Behavior in Different Soil Types

The mobility of this compound in soil is governed by its adsorption to soil particles and its solubility in water. The carboxylic acid group can dissociate, making the molecule negatively charged at typical soil pH values. This anionic form is generally less adsorbed to negatively charged soil colloids (clay and organic matter) and therefore more mobile.

Studies on benzoic acid have shown that its adsorption to soil is influenced by soil properties such as clay content, organic matter content, and the concentration of cations like Ca2+ researchgate.net. The adsorption of benzoic acid and its derivatives can also be pH-dependent nih.govfrontierspartnerships.org. For example, the adsorption of benzoic acid on activated carbon was found to be highest at a pH close to its pKa and decreased at higher or lower pH values nih.gov.

The methylsulfonyl group is polar and contributes to the water solubility of the molecule, which would favor leaching. Sulfonated aromatic compounds are generally highly water-soluble and mobile in the environment nih.govcore.ac.uk. Therefore, this compound is expected to have a relatively high potential for leaching through the soil profile and reaching groundwater, particularly in soils with low organic matter and clay content.

Table 1: Predicted Soil Mobility of this compound based on Functional Groups

Functional GroupInfluence on AdsorptionInfluence on Leaching
Carboxylic Acid (anionic at typical soil pH)Decreased adsorption to negatively charged soil particles.Increased potential for leaching.
MethylsulfonylIncreased water solubility.Increased potential for leaching.
MethoxyMay slightly increase hydrophobicity compared to a hydroxyl group, but overall effect is likely minor compared to the other groups.Minor influence compared to the carboxylic acid and methylsulfonyl groups.

Identification and Quantification of Degradation Products and Metabolites in Environmental Matrices

Potential Photodegradation Products:

2-Hydroxy-4-(methylsulfonyl)benzoic acid: Formed through O-demethylation.

Products of ring hydroxylation: Various isomers of hydroxylated this compound.

2-Methoxy-4-(methylsulfonyl)phenol: Resulting from decarboxylation.

Further oxidation products: Ring cleavage products and smaller organic acids.

Research on the photodegradation of 3,5-dimethoxy curcuminoid identified 3,5-dimethoxybenzaldehyde and 3,5-dimethoxybenzoic acid as major degradation products scispace.comresearchgate.net. This suggests that oxidation of the carbon side chain could be a possible pathway if one were present.

Potential Biodegradation Metabolites:

2-Hydroxy-4-(methylsulfonyl)benzoic acid: A likely initial metabolite from O-demethylation by anaerobic bacteria nih.gov.

Catechol derivatives: Formed after desulfonation, which would be intermediates for ring cleavage nih.govoup.com.

Sulfite and sulfate (B86663): Inorganic products resulting from the mineralization of the methylsulfonyl group core.ac.uknih.gov.

The degradation of some benzoic acid derivatives under high temperatures in water has been shown to proceed via decarboxylation researchgate.net. For example, salicylic acid decarboxylates to form phenol researchgate.net.

Emerging Research Directions and Challenges in 2 Methoxy 4 Methylsulfonyl Benzoic Acid Studies

Development of Highly Efficient, Atom-Economical, and Sustainable Synthetic Routes

The pursuit of efficient, sustainable, and atom-economical synthetic methodologies is a cornerstone of modern chemistry. While a universally adopted, optimized synthesis for 2-Methoxy-4-(methylsulfonyl)benzoic acid is not yet established, research on analogous compounds provides a roadmap for future development.

Current Synthetic Approaches and Future Potential:

These existing methods, while effective, often face challenges related to atom economy and the use of hazardous reagents. Future research is geared towards overcoming these limitations. The principles of green chemistry, which emphasize waste prevention and the use of less hazardous chemical syntheses, are central to this endeavor. wikipedia.org One promising avenue is the use of cleaner oxidants, such as hydrogen peroxide, which has been successfully employed in the synthesis of 2-Nitro-4-methylsulfonylbenzoic acid, offering a more environmentally friendly alternative to traditional oxidizing agents. researchgate.net

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another critical consideration. nih.govnih.gov Synthetic routes that minimize the formation of byproducts are highly desirable. The development of catalytic systems that can facilitate the direct and selective functionalization of the benzoic acid scaffold would represent a significant leap forward in achieving higher atom economy.

Data on Synthetic Yields of Related Compounds:

CompoundStarting Material(s)Number of StepsOverall YieldPurity
2-methoxy-4-(methylsulfanyl)benzoic acid2-methyl-5-nitrophenolMultiple37%Not specified
2-methoxy-4-amino-5-ethylsulfonylbenzoic acid2-methoxy-4-acetaminomethyl benzoate (B1203000)2up to 75%99.5%
Methyl 2-methoxy-5-aminosulfonyl benzoateSalicylic acid4 (optimized)63.7%High
2-Nitro-4-methylsulfonylbenzoic acid2-nitro-4-methylsulfonyl toluene (B28343)1 (oxidation)78.3%Not specified

Exploration of Novel Chemical Reactivity and Selectivity Under Mild Conditions

Understanding the chemical reactivity of this compound is crucial for unlocking its full potential. The interplay of its three functional groups—carboxylic acid, methoxy (B1213986), and methylsulfonyl—governs its behavior in chemical transformations.

The methylsulfonyl group is generally considered to be relatively stable and less reactive compared to a chlorosulfonyl group, often requiring harsher conditions for modification. ontosight.ai However, research on other sulfonyl-containing compounds indicates that reactions such as oxidation to sulfone derivatives and reduction to sulfides are possible. researchgate.net A key challenge lies in developing methods to activate the methylsulfonyl group under mild conditions, which would expand the synthetic utility of the parent molecule.

The methoxy group, being an electron-donating group, enhances the nucleophilicity of the benzene (B151609) ring, making it more susceptible to electrophilic substitution reactions. fishersci.com This suggests that reactions like nitration, halogenation, and sulfonation could be selectively directed to specific positions on the ring. fishersci.com

The carboxylic acid group offers a versatile handle for a variety of transformations, including esterification and amidation. fishersci.com Recent advancements in C-H functionalization offer exciting possibilities for directly modifying the aromatic ring. For instance, iridium-catalyzed ortho-selective C-H amination of benzoic acids has been demonstrated as a powerful tool for late-stage functionalization. fishersci.com

Future research will likely focus on exploring the synergistic and antagonistic effects of the existing functional groups on the molecule's reactivity. The development of catalytic systems that can selectively target a specific functional group or C-H bond under mild conditions is a primary objective.

Integration of Machine Learning and AI in Predicting Reactivity and Designing New Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These computational tools offer the potential to accelerate the discovery of new molecules and reactions by predicting chemical properties and reactivity.

For substituted benzoic acids, ML algorithms have been successfully employed to predict Hammett's constants, which quantify the electron-donating or electron-withdrawing power of substituents. ontosight.aifishersci.comontosight.ai By training models on datasets of known compounds, it is possible to predict these parameters for novel derivatives, thereby providing insights into their reactivity.

In the context of this compound, ML models could be developed to:

Predict reaction outcomes: By analyzing the structural features of the molecule, AI algorithms can predict the likely products and yields of various chemical reactions. wikipedia.orgresearchgate.net

Design new derivatives: AI can be used to generate virtual libraries of novel derivatives with desired properties. For example, by setting specific parameters for electronic or steric properties, AI could suggest new molecules with enhanced biological activity or material properties.

Optimize reaction conditions: Machine learning can analyze complex datasets of reaction parameters to identify the optimal conditions for a given transformation, saving time and resources in the laboratory. nih.gov

While there are no specific ML studies reported for this compound to date, the successful application of these techniques to other benzoic acid derivatives demonstrates their immense potential in this area. ontosight.aiontosight.aifishersci.comontosight.ai

Applications in Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org The structure of this compound, with its hydrogen bond donor (carboxylic acid) and acceptor (methoxy and sulfonyl oxygens) sites, makes it an interesting candidate for supramolecular assembly.

Expected Non-Covalent Interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and can form robust dimers with neighboring molecules, a common feature in the crystal structures of benzoic acid derivatives. fishersci.commdpi.com Intramolecular hydrogen bonds between the carboxylic acid and the methoxy group are also a possibility. ontosight.ai

π-π Stacking: The aromatic ring can participate in π-π stacking interactions, contributing to the stability of crystal lattices and molecular assemblies.

The study of the crystal structure of this compound would provide invaluable information about its preferred non-covalent interactions and packing motifs. This understanding could pave the way for its use in crystal engineering and the design of new materials with specific solid-state properties. For example, the supramolecular aggregation of 2-methoxybenzohydroxamic acid is driven by a network of N—H⋯O and O—H⋯O interactions. nih.gov

Overcoming Current Research Limitations and Addressing Data Gaps in Understanding Its Chemical Behavior

Despite its potential, research on this compound is still in its early stages, and several limitations and data gaps need to be addressed.

A primary limitation is the lack of a well-established, efficient, and sustainable synthetic route. The development of such a method is crucial for making the compound readily available for further studies.

There is also a significant data gap regarding its chemical reactivity. While inferences can be made from related compounds, detailed experimental studies on the reactivity and selectivity of this compound under various conditions are needed. In particular, the exploration of its reactivity under mild and environmentally friendly conditions is a key area for future research.

The challenges associated with the selective functionalization of benzoic acids, such as controlling regioselectivity in C-H activation reactions, are also relevant to this compound. ontosight.aifishersci.comontosight.ai Overcoming these challenges will require the development of novel catalytic systems and synthetic methodologies.

Furthermore, there is a lack of comprehensive physicochemical data for this compound. Experimental determination of properties such as pKa, solubility, and crystal structure would provide a solid foundation for future research and applications.

Expansion into New Areas of Material Science and Chemical Technology

The unique combination of functional groups in this compound opens up possibilities for its application in various areas of material science and chemical technology.

Potential Applications:

Polymers: Benzoic acid derivatives can be incorporated into polymers to create materials with tailored properties for applications in coatings, adhesives, and composites. ontosight.ai The presence of the sulfonyl group could enhance properties such as thermal stability and ion conductivity, making it a candidate for use in sulfonated polymers for applications like ion exchange membranes. ontosight.ai

Functional Materials: The aromatic nature of the molecule, combined with its functional groups, suggests potential for use in the development of materials with interesting optical, electrical, or thermal properties. ontosight.ai

Agrochemicals: Some methoxybenzoic acid derivatives, such as Dicamba, are used as herbicides. wikipedia.org The specific substitution pattern of this compound could impart novel biological activity, making it a candidate for screening in agrochemical research.

Pharmaceuticals: The benzoic acid moiety is a common scaffold in drug molecules. The unique combination of substituents in this compound could lead to novel interactions with biological targets.

Future research should focus on exploring these potential applications through systematic studies. This includes the synthesis and characterization of polymers and other materials incorporating this molecule, as well as the evaluation of its biological activity in various assays.

Conclusion and Future Perspectives on 2 Methoxy 4 Methylsulfonyl Benzoic Acid Research

Synthesis of Key Research Findings and Their Broader Implications

2-Methoxy-4-(methylsulfonyl)benzoic acid, with the chemical formula C9H10O5S, is a member of the substituted benzoic acid family. mdpi.com While detailed experimental data for this specific compound are limited, a comprehensive analysis of its structural analogues and precursors provides significant insights. A plausible and efficient synthetic route involves the oxidation of its precursor, 2-Methoxy-4-(methylsulfanyl)benzoic acid. researchgate.net This precursor is a known intermediate in the synthesis of cardiotonic drugs, highlighting the potential of the sulfonyl derivative in medicinal chemistry. researchgate.net

The chemical and physical properties of this compound can be inferred from related compounds. The presence of the electron-withdrawing methylsulfonyl group is expected to increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid. nih.gov Spectroscopic analysis, a cornerstone of chemical characterization, is predicted to show characteristic signals for the methoxy (B1213986), methylsulfonyl, and carboxylic acid functional groups, along with the aromatic protons.

The broader implications of research into this compound lie in its potential as a versatile chemical intermediate. Structurally similar compounds, such as 2-chloro-4-(methylsulfonyl)benzoic acid, are crucial in the synthesis of herbicides. This suggests that this compound could serve as a building block for novel agrochemicals. Furthermore, the established role of substituted benzoic acids in drug discovery points towards its potential application in the development of new therapeutic agents.

Identification of Promising Avenues for Future Investigation

The current body of knowledge on this compound presents several exciting opportunities for future research. A primary focus should be the experimental validation of its synthesis and the thorough characterization of its physicochemical properties.

Key areas for future investigation include:

Optimization of Synthesis: Developing and optimizing a high-yield, scalable synthetic protocol for this compound is essential for its availability for further research and potential commercial applications.

Detailed Physicochemical Characterization: Experimental determination of its melting point, solubility in various solvents, and pKa value will provide a solid foundation for its application in different chemical processes.

Comprehensive Spectroscopic Analysis: Acquiring and interpreting detailed NMR (¹H and ¹³C), IR, and mass spectrometry data will confirm its structure and provide a reference for future studies.

Exploration of Biological Activity: Screening this compound and its derivatives for a range of biological activities, including herbicidal, insecticidal, and pharmacological effects, could uncover novel applications.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the carboxylic acid and aromatic ring could lead to the discovery of compounds with enhanced activity and specificity for various targets.

Computational Modeling: Utilizing computational chemistry to model the properties and potential interactions of this compound with biological targets could guide and accelerate experimental research.

Concluding Remarks on the Scientific Significance of this compound

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compound C9H10O5S 230.24 114086-41-8
2-Methoxy-4-(methylsulfanyl)benzoic acid C9H10O3S 198.24 72856-73-6
2-Chloro-4-(methylsulfonyl)benzoic acid C8H7ClO4S 234.66 53250-83-2

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Key Signals
¹H NMR Signals corresponding to the methoxy group protons, methylsulfonyl group protons, aromatic protons, and the acidic proton of the carboxylic acid.
¹³C NMR Resonances for the carbons of the methoxy group, methylsulfonyl group, the aromatic ring, and the carbonyl carbon of the carboxylic acid.
IR Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, S=O stretches of the sulfonyl group, and C-O stretch of the methoxy group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methoxy-4-(methylsulfonyl)benzoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of benzoic acid derivatives. For example:

  • Sulfonation : Introduce the methylsulfonyl group via sulfonation of a methoxy-substituted benzoic acid precursor using methanesulfonic acid or related reagents under controlled conditions .
  • Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Confirm purity via HPLC (>98% area) and ¹H/¹³C NMR spectroscopy .
    • Key Considerations : Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) to avoid over-sulfonation or side products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm), methoxy singlet (δ ~3.9 ppm), and methylsulfonyl protons (δ ~3.1 ppm). Integration ratios confirm substituent positions .
  • FT-IR : Detect carbonyl (C=O, ~1680 cm⁻¹), sulfonyl (S=O, ~1350–1150 cm⁻¹), and methoxy (C-O, ~1250 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Confirm molecular weight (M⁺ at m/z 244) and fragmentation patterns (e.g., loss of CO₂ or CH₃SO₂) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong oxidizers, or light, which may degrade the sulfonyl group or induce decarboxylation .
  • Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products (e.g., benzoquinones or sulfonic acid derivatives) .

Advanced Research Questions

Q. What reaction mechanisms govern the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer :

  • Directing Effects : The methoxy group (ortho/para-directing) and electron-withdrawing sulfonyl group (meta-directing) compete. Computational studies (DFT calculations) predict preferential substitution at the para position relative to the sulfonyl group .
  • Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and analyze product distribution via LC-MS. Predominant formation of 5-nitro derivatives supports computational predictions .

Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or sulfotransferases using fluorescence-based assays (e.g., Molecular Probes’ EnzChek® kits). IC₅₀ values can be derived from dose-response curves .
  • Cellular Uptake : Use radiolabeled (¹⁴C) analogs to quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
    • Data Interpretation : Compare results with structurally related compounds (e.g., 2-chloro-4-(methylsulfonyl)benzoic acid) to assess structure-activity relationships .

Q. What computational strategies can predict the metabolic fate of this compound?

  • Methodological Answer :

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or MetaPrint2D to identify likely Phase I/II metabolites (e.g., glucuronidation at the carboxylic acid or O-demethylation) .
  • Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS. Match fragmentation patterns to predicted structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.